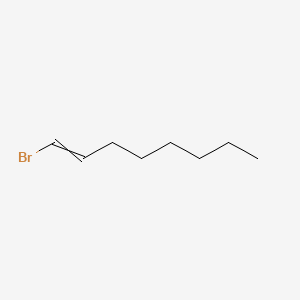
1-Bromo-1-octene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-octene is an organic compound with the molecular formula C8H15Br. It is a colorless to yellow-brown liquid that is insoluble in water but miscible with ethanol and ether. This compound is used in various organic synthesis processes and serves as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1-octene can be synthesized through the bromination of 1-octene. The reaction typically involves the addition of bromine to 1-octene in the presence of a solvent like carbon tetrachloride (CCl4) and light to initiate the reaction. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of 1-octene with hydrogen bromide (HBr) in the presence of a peroxide initiator. This method ensures a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-octene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in this compound can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Addition Reactions: Reagents like bromine (Br2) or hydrogen bromide (HBr) in the presence of light or a catalyst.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products:
Substitution: Formation of 1-octanol or other substituted octenes.
Addition: Formation of dibromo-octane or bromo-octane derivatives.
Oxidation: Formation of 1-octanol or octanal.
Scientific Research Applications
1-Bromo-1-octene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules and natural products.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-1-octene primarily involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the double bond reacts with electrophiles, leading to the formation of addition products .
Comparison with Similar Compounds
- 1-Bromo-2-octene
- 1-Bromo-3-octene
- 1-Bromo-4-octene
- 1-Bromo-5-octene
Comparison: 1-Bromo-1-octene is unique due to the position of the bromine atom and the double bond at the terminal position. This structural feature makes it more reactive in certain types of reactions compared to its isomers. For example, 1-bromo-2-octene and other isomers have different reactivity patterns due to the position of the bromine atom and the double bond .
Properties
CAS No. |
1119-88-6 |
|---|---|
Molecular Formula |
C8H15Br |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-bromooct-1-ene |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h7-8H,2-6H2,1H3 |
InChI Key |
WTCSRYZMCHRXLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



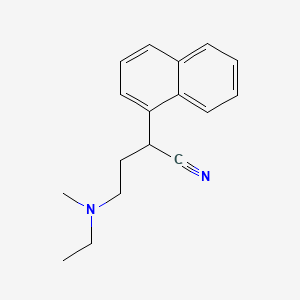
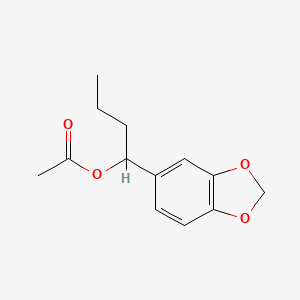
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
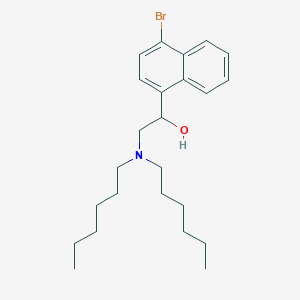
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)

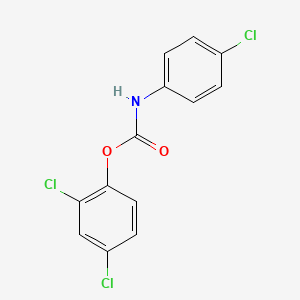
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)

![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)

